Cas no 3611-11-8 (1-Bromo-2,6-naphthyridin-3-amine)

1-Bromo-2,6-naphthyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2,6-naphthyridin-3-amine
- AKOS024339735
- [2,6]Naphthyridine, 3-amino-1-bromo-
- 1-bromo-[2,6]naphthyridin-3-ylamine
- AS-48525
- 3-AMINO-1-BROMO-2,6-NAPHTHYRIDINE
- 3611-11-8
- F50547
- DB-337128
- CS-0102136
- MFCD00160697
- SCHEMBL5798814
- 1-bromo-2,6-naphthyridin-3-amine
- 622-254-7
-
- MDL: MFCD00160697
- インチ: InChI=1S/C8H6BrN3/c9-8-6-1-2-11-4-5(6)3-7(10)12-8/h1-4H,(H2,10,12)
- InChIKey: XCIQIUBGAYVLLE-UHFFFAOYSA-N
- SMILES: NC1=CC2=C(C(Br)=N1)C=CN=C2
計算された属性
- 精确分子量: 222.97451g/mol
- 同位素质量: 222.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 51.8Ų
1-Bromo-2,6-naphthyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR510160-250mg |
1-Bromo-2,6-naphthyridin-3-amine |
3611-11-8 | >98% | 250mg |
£758.00 | 2023-09-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11095-1g |
1-bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 95% | 1g |
$990 | 2023-09-07 | |
abcr | AB482886-100mg |
1-Bromo-2,6-naphthyridin-3-amine; . |
3611-11-8 | 100mg |
€601.50 | 2025-02-20 | ||
1PlusChem | 1P01A1FV-50mg |
1-bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 96% | 50mg |
$324.00 | 2023-12-17 | |
Enamine | EN300-111483-1.0g |
1-bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 95% | 1.0g |
$0.0 | 2023-02-18 | |
abcr | AB482886-250 mg |
1-Bromo-2,6-naphthyridin-3-amine; . |
3611-11-8 | 250mg |
€1128.50 | 2023-06-15 | ||
Chemenu | CM236885-1g |
1-Bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 95% | 1g |
$*** | 2023-05-30 | |
Aaron | AR01A1O7-100mg |
1-Bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 95% | 100mg |
$51.00 | 2025-02-12 | |
1PlusChem | 1P01A1FV-100mg |
1-bromo-2,6-naphthyridin-3-amine |
3611-11-8 | 97% | 100mg |
$74.00 | 2024-05-04 | |
abcr | AB482886-100 mg |
1-Bromo-2,6-naphthyridin-3-amine; . |
3611-11-8 | 100mg |
€592.60 | 2023-06-15 |
1-Bromo-2,6-naphthyridin-3-amine 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1-Bromo-2,6-naphthyridin-3-amineに関する追加情報
Professional Introduction to 1-Bromo-2,6-naphthyridin-3-amine (CAS No. 3611-11-8)
1-Bromo-2,6-naphthyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 3611-11-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and development.
The structural framework of 1-Bromo-2,6-naphthyridin-3-amine consists of a fused bicyclic system containing two nitrogen atoms positioned at the 2nd and 6th positions of the naphthyridine ring. The presence of a bromine substituent at the 1st position and an amine group at the 3rd position introduces unique reactivity and functionalization possibilities, which are exploited in synthetic chemistry and pharmacological applications.
In recent years, 1-Bromo-2,6-naphthyridin-3-amine has been extensively studied for its potential as an intermediate in the synthesis of various bioactive molecules. Its brominated moiety facilitates further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, enabling the construction of more complex structures. These reactions are pivotal in generating novel pharmacophores for therapeutic intervention.
One of the most compelling aspects of 1-Bromo-2,6-naphthyridin-3-amine is its role in developing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The amine group at the 3rd position serves as a hydrogen bond acceptor or donor, enhancing binding affinity to biological targets. This feature has been leveraged in designing molecules with improved selectivity and potency.
Recent advancements in computational chemistry have further highlighted the significance of 1-Bromo-2,6-naphthyridin-3-amine as a key building block. Molecular docking studies have demonstrated its potential interaction with proteins such as tyrosine kinases and transcription factors. These interactions are often mediated by the nitrogen atoms within the naphthyridine ring, which can form stable hydrogen bonds with polar residues on the target protein surface. Such insights have guided the rational design of next-generation inhibitors with enhanced pharmacokinetic profiles.
The versatility of 1-Bromo-2,6-naphthyridin-3-amine extends beyond kinase inhibition. Researchers have explored its utility in developing antimicrobial agents, where modifications to the naphthyridine core have led to compounds exhibiting activity against resistant bacterial strains. The bromine atom at the 1st position allows for further derivatization, enabling the introduction of additional functional groups that modulate antimicrobial properties without compromising efficacy.
In addition to its pharmaceutical applications, 1-Bromo-2,6-naphthyridin-3-amine has found utility in materials science. Its rigid bicyclic structure makes it a suitable candidate for designing organic semiconductors and ligands for metal complexes used in catalysis. The ability to functionalize multiple positions on the naphthyridine ring allows chemists to tailor electronic properties and steric hindrance, optimizing performance for specific applications.
The synthesis of 1-Bromo-2,6-naphthyridin-3-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination followed by selective amination to introduce the amine group at the 3rd position. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible for industrial applications.
From a regulatory perspective, 1-Bromo-2,6-naphthyridin-3-amine is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution while maintaining safety standards in laboratory and industrial settings. However, proper storage conditions are recommended to prevent degradation due to moisture or exposure to light.
The future prospects for 1-Bromo-2,6-naphthyridin-3-amine are promising, with ongoing research focusing on expanding its chemical space through novel synthetic routes and exploring new biological targets. Collaborative efforts between academia and industry are expected to accelerate discoveries that could lead to breakthroughs in drug development.
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